molecular formula C20H15O4P B6356223 2-(Diphenylphosphino)terephthalic acid CAS No. 1537175-69-1

2-(Diphenylphosphino)terephthalic acid

Cat. No.: B6356223
CAS No.: 1537175-69-1
M. Wt: 350.3 g/mol
InChI Key: JAPYYNMORWSLMI-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)terephthalic acid is an organic compound with the molecular formula C20H15O4P. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a diphenylphosphino group. This compound is known for its applications in coordination chemistry and materials science .

Scientific Research Applications

2-(Diphenylphosphino)terephthalic acid has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)terephthalic acid typically involves the reaction of terephthalic acid with diphenylphosphine. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)terephthalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino group yields phosphine oxides, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenylphosphino)benzoic acid
  • 2-(Diphenylphosphanyl)benzamide
  • 2-(Diphenylphosphino)benzaldehyde

Uniqueness

2-(Diphenylphosphino)terephthalic acid is unique due to its combination of the diphenylphosphino group and the terephthalic acid backbone. This combination provides distinct coordination chemistry and material properties that are not observed in similar compounds .

Properties

IUPAC Name

2-diphenylphosphanylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O4P/c21-19(22)14-11-12-17(20(23)24)18(13-14)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPYYNMORWSLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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